molecular formula C14H15F3O2 B12606917 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- CAS No. 898237-87-1

2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)-

Cat. No.: B12606917
CAS No.: 898237-87-1
M. Wt: 272.26 g/mol
InChI Key: RDQYFKFIUCPJLN-UHFFFAOYSA-N
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Description

2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propenoic acid moiety esterified with butyl alcohol. The (2E) designation indicates the trans configuration of the double bond in the propenoic acid segment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- typically involves the esterification of 3-[3-(trifluoromethyl)phenyl]acrylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-[3-(trifluoromethyl)phenyl]acrylic acid.

    Reduction: Formation of 3-[3-(trifluoromethyl)phenyl]propanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its bioactivity, as it can modulate various biochemical pathways and exert its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-phenyl-, methyl ester
  • 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester

Uniqueness

The presence of the trifluoromethyl group in 2-Propenoic acid, 3-[3-(trifluoromethyl)phenyl]-, butyl ester, (2E)- imparts unique chemical and physical properties, such as increased stability and lipophilicity, which are not observed in similar compounds. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

898237-87-1

Molecular Formula

C14H15F3O2

Molecular Weight

272.26 g/mol

IUPAC Name

butyl 3-[3-(trifluoromethyl)phenyl]prop-2-enoate

InChI

InChI=1S/C14H15F3O2/c1-2-3-9-19-13(18)8-7-11-5-4-6-12(10-11)14(15,16)17/h4-8,10H,2-3,9H2,1H3

InChI Key

RDQYFKFIUCPJLN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC(=CC=C1)C(F)(F)F

Origin of Product

United States

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